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Compound of Interest

Compound Name: 8-Azido-1-octanol

CAS No.: 57395-46-7

Cat. No.: B3145442 Get Quote

Executive Summary
This guide provides a technical analysis of the electrospray ionization mass spectrometry (ESI-

MS) behavior of 8-Azido-1-octanol (CAS: 88190-42-3). As a bifunctional linker widely used in

click chemistry and PROTAC development, its analysis is complicated by the thermal and

collision-induced lability of the azide moiety.

This document compares 8-Azido-1-octanol against alternative linker classes (PEG-Azides)

and ionization techniques (APCI), establishing a validated protocol for intact detection and

structural confirmation.

Comparative Analysis: Performance & Alternatives
In drug development, selecting the correct analytical method and linker type is critical. The

following comparisons highlight where 8-Azido-1-octanol stands regarding ionization stability

and efficiency.

Comparison A: Ionization Source (ESI vs. APCI)
The primary challenge with alkyl azides is their tendency to release nitrogen (

) upon energy input.
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Feature
ESI (Electrospray

Ionization)

APCI (Atmospheric

Pressure Chemical

Ionization)

Verdict

Energy Transfer
Soft. Ionization occurs

in the liquid phase.

Hard. Involves high

heat (vaporizer) and

corona discharge.

ESI is Required.

Azide Stability

High. Preserves the

intact

or

species.

Low. Thermal energy

frequently triggers

loss before mass

selection.

Artifacts
Minimal. Sodium

adducts are common.

High. The "molecular

ion" often appears as

, leading to false

identification.

Sensitivity

Moderate for

hydrophobic alkyl

chains.

Higher for neutral non-

polar compounds, but

destructive to azides.

Insight: Do not use APCI for initial characterization of 8-Azido-1-octanol. The thermal

degradation mimics the fragmentation pattern, making it impossible to distinguish between the

intact molecule and its degradation products.

Comparison B: Linker Class (Alkyl Azide vs. PEG-Azide)
When designing linkers, researchers often choose between 8-Azido-1-octanol (hydrophobic)

and Azido-PEG-n-Alcohol (hydrophilic).
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Parameter
8-Azido-1-octanol

(Alkyl)

Azido-PEG3-Alcohol

(PEG)

Mass Spec

Implications

Ionization Efficiency

Lower. The alkyl chain

lacks protonation

sites; relies on the

terminal -OH or -N3.

Higher. Ether oxygens

in PEG chains readily

coordinate

,

, or

.

8-Azido-1-octanol

requires higher

concentration or

ammonium buffers to

boost signal.

Adduct Preference

Forms

aggressively in

glass/standard

solvents.

Forms

and

easily.

Sodium adducts of

alkyl azides are very

stable and difficult to

fragment

informatively.

Solubility
Organic solvents

(MeOH, ACN).
Water soluble.

Alkyl azides require

high % organic mobile

phase, improving

desolvation but risking

suppression.

Fragmentation Mechanism & Pathways
Understanding the specific bond scissions of 8-Azido-1-octanol is essential for confirming its

identity. The molecule (

, MW 171.24 Da) follows a distinct "Nitrogen-Rule" violation pattern due to the labile azide.

Primary Pathway: The Azide Blowout
The most diagnostic transition is the loss of molecular nitrogen (

, 28 Da). Unlike standard alkyl fragmentation, this occurs at very low collision energies (CE).

Precursor:

at m/z 172.2.
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Transition: The terminal azide typically protonates or activates, expelling

.

Product: A highly reactive nitrene-like cation or rearranged imine at m/z 144.2.

Secondary Pathway: Alkyl Scission
Once the nitrogen is lost, the remaining octanol chain fragments similarly to a fatty alcohol.

Water Loss:

(m/z 126.2).

Alkene Series: Sequential loss of

units (14 Da) from the alkyl chain.[1]

Visualized Pathway (Graphviz)

Precursor Ion [M+H]+
m/z 172.2

(Intact 8-Azido-1-octanol)

Transition State
(Azide Activation)

 Collision Energy (5-10 eV)

Primary Fragment [M+H - N2]+
m/z 144.2

(Nitrene/Imine Cation)

 Loss of N2 (-28 Da)

Secondary Fragment
[M+H - N2 - H2O]+

m/z 126.2

 Loss of H2O (-18 Da)

Alkyl Chain Scission
(Series: m/z 112, 98...)

 High CE (>25 eV)
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Figure 1: ESI-MS/MS fragmentation pathway of 8-Azido-1-octanol. The loss of N2 is the

dominant, low-energy event.

Validated Experimental Protocol
To ensure reproducible data and avoid thermal degradation, follow this self-validating workflow.

Reagents & Preparation
Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

Why: Methanol can sometimes react with nitrene intermediates generated in the source;

ACN is more inert.

Concentration: 10 µM (Alkyl azides ionize poorly; standard 1 µM may be insufficient).

Buffer: Add 5 mM Ammonium Formate if signal is low to promote

(m/z 189.2).

Instrument Settings (Triple Quadrupole / Q-TOF)
Parameter Setting Rationale

Ionization Mode ESI Positive (+)
Negative mode is insensitive

for this neutral alcohol.

Capillary Voltage 3.0 - 3.5 kV Standard range; avoid arcing.

Source Temp < 250°C

CRITICAL. High temps

(>300°C) cause thermal

loss before the quad.

Declustering Potential Low (20-40 V)
Prevent in-source

fragmentation.

Collision Energy (CE)
Ramp 5

30 eV

loss occurs early (10 eV); Alkyl

smash occurs late (30 eV).

Self-Validation Step
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The "Cone Voltage" Test: Inject the sample and observe the spectrum at varying cone

voltages (or declustering potentials).

Pass: At low voltage, m/z 172 is dominant. At high voltage, m/z 144 appears.

Fail: If m/z 144 is dominant even at the lowest voltage, your source temperature is too

high or the sample has degraded.

Data Summary: Diagnostic Ions
Use this table to interpret your MS/MS spectra.

Ion ID
m/z
(Monoisotopic)

Composition
Relative
Abundance
(Est.)

Notes

172.2 100% (Low CE) Parent ion.

194.2 Variable
Common adduct;

hard to fragment.

189.2 Variable

Seen with

ammonium

buffers.

144.2 100% (Med CE)

Signature Peak.

Confirming

azide.

126.2 20-40%
Dehydrated

imine.

Alkyl Series 43, 57, 71 <10%
Non-specific

alkyl chain noise.

Experimental Workflow Diagram
Sample Prep

10µM in 50:50 ACN:H2O
+ 0.1% FA

ESI Source
Temp < 250°C
Voltage 3.5kV

Q1 Selection
Target: m/z 172.2

Collision Cell
CE: 10-15 eV

Detection
Target: m/z 144.2
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Click to download full resolution via product page

Figure 2: Optimized MRM workflow for specific detection of 8-Azido-1-octanol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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